1-(1-(4-Chlorophenyl)ethyl)hydrazine
Description
Significance of Hydrazine (B178648) and its Derivatives in Modern Organic Synthesis and Chemical Research
Hydrazine (N₂H₄) is an inorganic compound that has given rise to a vast class of organic derivatives collectively known as hydrazines. wikipedia.orgwikipedia.org These compounds, formed by replacing one or more hydrogen atoms of hydrazine with organic groups (such as alkyl or aryl substituents), are of paramount importance in contemporary chemical research and industry. wikipedia.orgwikipedia.org The total number of hydrazine compounds described in the literature is extensive, with over 83,000 reported by the early 2000s, a testament to their versatility. psu.edu
Substituted hydrazines are foundational reagents in organic synthesis. psu.edu Phenylhydrazine, the first organic hydrazine derivative synthesized, was instrumental in the study of carbohydrates. psu.edu Many others serve as robust reagents for detecting and identifying carbonyl compounds, such as ketones and aldehydes, through the formation of characteristic hydrazones. wikipedia.orgpsu.edu For instance, 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) is a classic analytical reagent for this purpose. wikipedia.org
Furthermore, hydrazine derivatives are crucial precursors in the synthesis of various heterocyclic compounds, like pyrazoles and pyridazines. wikipedia.orgpsu.edu This reactivity is harnessed in the production of numerous commercial products, including pharmaceuticals and pesticides. wikipedia.org Bioactive molecules synthesized using a hydrazine core include the antifungal fluconazole (B54011) and the anti-inflammatory drug carprofen. wikipedia.orgrasayanjournal.co.in In industrial applications, hydrazines serve as foaming agents for polymers, oxygen scavengers in water boilers to prevent corrosion, and propellants for spacecraft. wikipedia.org The direct alkylation of hydrazine or its derivatives, often using alkyl halides, is a common method for synthesizing more complex substituted hydrazines. wikipedia.orgorganic-chemistry.org
Overview of the Arylethylhydrazine Scaffold in Contemporary Chemical Literature
The arylethylhydrazine scaffold is a specific structural motif characterized by a hydrazine group attached to an ethyl backbone, which in turn is connected to an aryl (aromatic) ring. This structure is a subject of significant interest in medicinal chemistry and synthetic organic chemistry due to the diverse biological activities exhibited by compounds containing this core.
The arylethylamine portion of the scaffold is a well-known pharmacophore present in many neuroactive compounds. When combined with the reactive hydrazine moiety, it creates a versatile building block for generating a wide range of derivatives. Research into related structures, such as N-(1-phenylethyl)acetamide derivatives, highlights the utility of the arylethylamine core in developing new chemical entities with potential therapeutic applications. researchgate.net Modifications to the aryl ring, such as the introduction of electron-donating or electron-withdrawing substituents, can significantly influence the compound's biological potency and properties. nih.gov For example, studies on related urea (B33335) derivatives show that substitutions at the 3- or 4-position of the phenyl ring can fine-tune the molecule's activity. nih.gov
Academic Research Focus and Scope for 1-(1-(4-Chlorophenyl)ethyl)hydrazine
This compound is an arylethylhydrazine derivative that has garnered attention primarily as a specialized chemical intermediate. Its structure features a chlorophenyl group, which is a common substituent in pharmacologically active compounds, attached to an ethylhydrazine (B1196685) backbone. The compound is commercially available, typically as a hydrochloride or dihydrochloride (B599025) salt, indicating its use as a stable precursor in research and development. chemicalbook.comsigmaaldrich.combldpharm.com
The primary focus of academic and industrial research involving this compound is its application as a building block in multi-step syntheses. For instance, it is a key reactant in the synthesis of more complex molecules, such as N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives. researchgate.net The synthesis of its direct precursor, 1-(4-chlorophenyl)ethanone hydrazone, is well-documented and proceeds through the reaction of 1-(4-chlorophenyl)ethanone with hydrazine hydrate (B1144303). orgsyn.org The subsequent reduction of this hydrazone would yield this compound. This synthetic pathway is analogous to the Wolff-Kishner reduction, where a hydrazone intermediate is converted to an alkane, though in this case, the reduction is controlled to yield the substituted hydrazine. libretexts.org The interest in this specific molecule is driven by the broader pursuit of new chemical entities where the 4-chlorophenyl group can impart desirable electronic and steric properties to a target molecule.
Data Tables
Table 1: Physicochemical Properties of Hydrazine Data sourced from public chemical databases. wikipedia.org
| Property | Value |
| Chemical Formula | N₂H₄ |
| Molar Mass | 32.0452 g/mol |
| Appearance | Colorless, fuming, oily liquid |
| Odor | Ammonia-like |
| Density | 1.021 g/cm³ |
| Melting Point | 2 °C |
| Boiling Point | 114 °C |
| Solubility in Water | Miscible |
| Acidity (pKa) | 8.10 ([N₂H₅]⁺) |
Table 2: Properties of this compound Data represents the hydrochloride salt form and is based on predicted values and supplier information. uni.lu
| Property | Value |
| Chemical Formula | C₈H₁₁ClN₂ |
| Molecular Formula (HCl salt) | C₈H₁₂Cl₂N₂ |
| Monoisotopic Mass | 170.06108 Da |
| Predicted XlogP | 1.6 |
| InChIKey | QXLKYXDLZKCALY-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)ethylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-6,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLKYXDLZKCALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298551 | |
| Record name | [1-(4-Chlorophenyl)ethyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25198-47-4 | |
| Record name | [1-(4-Chlorophenyl)ethyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25198-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(4-Chlorophenyl)ethyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601298551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 1 1 4 Chlorophenyl Ethyl Hydrazine
Formation of Hydrazones and Azines via Condensation Reactions
The condensation reaction between a hydrazine (B178648) and a carbonyl compound, such as an aldehyde or a ketone, is a fundamental transformation in organic chemistry for the formation of hydrazones. numberanalytics.com This reaction is typically catalyzed by acid and proceeds with high efficiency. researchgate.net
A procedure for the synthesis of 1-(4-chlorophenyl)ethanone hydrazone involves refluxing 1-(4-chlorophenyl)ethanone with an excess of hydrazine hydrate (B1144303) in ethanol. orgsyn.org After the reaction, the solvent and excess hydrazine are removed by evaporation to yield the crude hydrazone, which can be purified by recrystallization. orgsyn.org
Mechanistic Studies of Iminohydrazine Formation
The formation of a hydrazone from 1-(1-(4-chlorophenyl)ethyl)hydrazine and a carbonyl compound follows a well-established nucleophilic addition-elimination mechanism. numberanalytics.comquimicaorganica.org The reaction is generally acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon. nih.gov
The accepted mechanism involves the following key steps:
Protonation of the Carbonyl Oxygen : In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the electrophilic character of the carbonyl carbon. quimicaorganica.org
Nucleophilic Attack : The terminal nitrogen atom (N-2) of the this compound, being the more nucleophilic nitrogen, attacks the electrophilic carbonyl carbon. nih.govrsc.org This results in the formation of a tetrahedral intermediate, often referred to as a hemiaminal. nih.gov
Proton Transfer : A proton is transferred from the attacking nitrogen atom to the oxygen atom of the original carbonyl group. numberanalytics.com This converts the hydroxyl group into a good leaving group (water). quimicaorganica.org
Dehydration : The intermediate undergoes dehydration through the elimination of a water molecule, leading to the formation of a C=N double bond. quimicaorganica.orgnih.gov
Deprotonation : The final step is the deprotonation of the nitrogen atom to yield the stable hydrazone product. quimicaorganica.org
Regioselective and Stereoselective Aspects of Azine Generation
Azines are compounds with the general structure RR′C=N−N=CRR′ and are formed from the condensation of hydrazine with two equivalents of a carbonyl compound. wikipedia.org They can also be formed from the reaction of a pre-formed hydrazone with a second molecule of an aldehyde or ketone. wikipedia.org
Regioselectivity: In the context of using a substituted hydrazine like this compound, the formation of an azine would typically proceed through the initial formation of the corresponding hydrazone. The subsequent reaction with a second carbonyl compound would occur at the remaining -NH2 group of the initially formed hydrazone. However, the direct synthesis of symmetrical azines often involves reacting hydrazine hydrate directly with two equivalents of the carbonyl compound. wikipedia.orgresearchgate.net The synthesis of unsymmetrical azines can be challenging, often resulting in a mixture of products. nih.gov
Stereoselectivity: Since this compound is a chiral molecule (due to the stereocenter at the ethyl group), its reaction with a prochiral ketone or aldehyde can lead to the formation of diastereomeric hydrazones. nih.gov The facial selectivity of the nucleophilic attack on the carbonyl carbon can be influenced by the steric bulk of the substituents on both the hydrazine and the carbonyl compound. The resulting hydrazones can exist as E/Z isomers with respect to the C=N bond, and their conformational properties can be complex. researchgate.net The formation of azines from such chiral hydrazones would similarly lead to products with multiple stereocenters and potential for diastereoisomerism.
Cyclization Reactions to Form Nitrogen-Containing Heterocycles
This compound is a key building block for synthesizing various nitrogen-containing heterocyclic compounds. These cyclization reactions are of great interest due to the prevalence of such ring systems in medicinally important molecules. nih.govd-nb.info Hydrazones derived from this hydrazine are versatile intermediates that can undergo intramolecular cyclization or react with other reagents to form rings. researchgate.net
Synthesis of Pyrazolidinone Derivatives
Pyrazolidinones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group within the ring. The synthesis of bicyclic hydrazines, including pyrazolidinone-containing structures, can be achieved through the cyclization of endocyclic N-acylhydrazonium intermediates. ru.nl While direct synthesis examples starting specifically from this compound are not prevalent in the provided search results, the general methodology involves reacting a substituted hydrazine with a suitable partner that contains both a carbonyl or equivalent functional group and another reactive site for cyclization. For instance, reactions with α,β-unsaturated esters can lead to pyrazolidinone structures via a Michael addition followed by intramolecular cyclization. Reduction of the resulting pyrazolidinones can also be performed. ru.nl
Pathways to Pyrazolone (B3327878) and Pyrazole (B372694) Systems
The Knorr pyrazole synthesis and its variations are powerful methods for constructing pyrazole and pyrazolone rings. drugfuture.comresearchgate.net These reactions typically involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-ketoester. chemhelpasap.comnih.gov
Pyrazolone Synthesis: Pyrazolones, which are tautomers of hydroxypyrazoles, are readily synthesized by reacting a substituted hydrazine with a β-ketoester, like ethyl acetoacetate. rsc.orgchemhelpasap.comorientjchem.org The reaction with this compound would proceed via an initial condensation to form a hydrazone intermediate, preferentially at the more reactive ketone carbonyl of the β-ketoester. rsc.orgchemhelpasap.com This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl, leading to the formation of the pyrazolone ring upon elimination of ethanol. rsc.orgchemhelpasap.com The reaction is often carried out by heating the reactants, sometimes in the presence of an acid catalyst like glacial acetic acid. chemhelpasap.comresearchgate.net
Table 1: General Conditions for Pyrazolone Synthesis
| Reactants | Conditions | Product Type |
|---|---|---|
| Hydrazine Derivative + β-Ketoester | Heat (e.g., 100-145 °C), optional acid catalyst (e.g., acetic acid) | Pyrazolone |
This table represents generalized conditions based on the Knorr synthesis for pyrazolones. rsc.orgchemhelpasap.com
Pyrazole Synthesis: The synthesis of pyrazoles involves the reaction of hydrazines with 1,3-diketones. nih.govnih.gov When an unsymmetrical 1,3-diketone is used with a substituted hydrazine like this compound, a mixture of two regioisomeric pyrazoles can be formed. rsc.orgdrugfuture.com The regioselectivity of the reaction is influenced by factors such as the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions (e.g., pH, solvent). rsc.orgnih.gov The mechanism involves the formation of a hydrazone intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring. rsc.org One-pot procedures have been developed where the 1,3-diketone is generated in situ from a ketone and an acid chloride, followed by the addition of hydrazine to form the pyrazole. organic-chemistry.orgmdpi.com
Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis
| Factor | Influence on Product Distribution |
|---|---|
| pH | Can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups. |
| Solvent | Affects reaction rates and intermediate stability. |
| Steric Hindrance | The bulkier substituent on the hydrazine may direct the initial attack to the less hindered carbonyl group of the diketone. |
| Electronic Effects | Electron-withdrawing or -donating groups on the reactants can influence the reactivity of the carbonyls and the hydrazine nitrogens. |
This table summarizes factors known to affect the outcome of the Knorr pyrazole synthesis. rsc.orgnih.govnih.gov
Formation of Other Nitrogen-Bridged Ring Systems (e.g., Tetrazines)
1,2,4,5-tetrazines are six-membered aromatic rings containing four nitrogen atoms. Their synthesis traditionally involves the self-condensation of amidrazones, which can be formed from nitriles and hydrazine. nih.govmdpi.com A general route involves the reaction of two equivalents of a nitrile with hydrazine, often catalyzed by transition metals like nickel or zinc salts, followed by oxidation of the intermediate 1,2-dihydro-1,2,4,5-tetrazine. nih.govnih.gov
While a direct synthesis starting from this compound is not explicitly detailed, substituted hydrazines can be used in related transformations. For instance, acyclic adducts formed from the reaction of C-acetylnitrilimines with substituted hydrazones can undergo oxidative cyclization to yield 1,6-dihydro-s-tetrazines. nih.gov The synthesis of unsymmetrical tetrazines is challenging but can be achieved by reacting different nitrile precursors with hydrazine. nih.gov The use of organocatalysts, such as 3-mercaptopropionic acid, can facilitate the formation of an amidrazone from a nitrile and hydrazine, which can then react further to form the tetrazine ring system after oxidation. nih.gov
Other nitrogen-bridged systems, such as pyridazino[1,2-a]indazoles, can be synthesized in one-pot, multi-component reactions involving hydrazine hydrate, anhydrides, aldehydes, and 1,3-dicarbonyl compounds, highlighting the versatility of hydrazine derivatives in constructing complex heterocyclic architectures. nih.gov
Nucleophilic Reactivity of the Hydrazine Moiety in Functionalization Reactions
The hydrazine group in this compound is a strong nucleophile, a property stemming from the presence of lone electron pairs on the nitrogen atoms. This nucleophilicity is the basis for its utility in a wide array of functionalization reactions, most notably in the synthesis of heterocyclic compounds through cyclocondensation.
Cyclocondensation reactions are a cornerstone of heterocyclic chemistry, and hydrazines are key reagents in this field. mdpi.comnih.gov The primary method for synthesizing substituted pyrazoles involves the reaction of a hydrazine with a substrate containing two electrophilic centers, typically separated by one carbon atom, such as a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov The reaction commences with a nucleophilic attack by one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation, where the second nitrogen atom attacks the remaining carbonyl group, ultimately leading to the formation of a stable five-membered pyrazole ring after dehydration. researchgate.net
This reaction is highly general and can be used to produce a wide variety of pyrazole derivatives by varying the substituents on both the hydrazine and the dicarbonyl component. mdpi.comgoogle.com For instance, reacting substituted hydrazines with different 1,3-diketones or α,β-unsaturated ketones allows for the synthesis of diversely functionalized pyrazoles. nih.govresearchgate.net The reaction of this compound with various 1,3-dielectrophilic systems would be expected to yield a range of N-1 substituted pyrazole derivatives, a class of compounds frequently investigated for their pharmacological activities. researchgate.net
| Hydrazine Reactant | 1,3-Dielectrophile Reactant | Resulting Pyrazole Product Type | Reference |
|---|---|---|---|
| Phenylhydrazine | Ethyl Acetoacetate | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | nih.gov |
| Aryl Hydrazine | 1,3-Diketone | 1,3,5-Trisubstituted Pyrazole | mdpi.com |
| Hydrazine Hydrate | α,β-Ethylenic Ketone | 1,3,5-Trisubstituted Pyrazole (after in situ oxidation of pyrazoline) | nih.gov |
| p-Tolylsulfonohydrazide | Terminal Alkyne | 3,5-Disubstituted 1H-Pyrazole | organic-chemistry.org |
Beyond pyrazoles, the nucleophilic nature of the hydrazine moiety enables its participation in nucleophilic substitution reactions. For example, hydrazines are known to react with activated aromatic systems, such as 1-chloro-2,4-dinitrobenzene, displacing the chloro group in a nucleophilic aromatic substitution (SNAr) mechanism. ccsenet.orgsemanticscholar.orgresearchgate.net The rate of such reactions is influenced by the solvent and the specific structure of the hydrazine. semanticscholar.org
Oxidative and Reductive Transformations of this compound
The nitrogen atoms in the hydrazine group of this compound exist in a reduced state, making them susceptible to oxidation. Conversely, derivatives formed from this compound, such as hydrazones, can undergo reductive transformations.
The oxidation of hydrazines can lead to various products depending on the oxidant and reaction conditions. Controlled oxidation of substituted hydrazines can yield azo compounds (R-N=N-R'). Studies involving the electrochemical and chemical oxidation of protected hydrazine derivatives have shown that the formation of azo-compounds is a common outcome. researchgate.net In the context of this compound, controlled oxidation would likely produce the corresponding azo-hydrazine, which could exist as a transient intermediate.
A synthetically relevant oxidative process involves the transformation of pyrazoline intermediates into pyrazoles. Pyrazolines are often formed in the reaction between a hydrazine and an α,β-unsaturated carbonyl compound. nih.gov These pyrazolines can then be oxidized in situ to the more stable aromatic pyrazole ring system. nih.gov This oxidation step is crucial for the synthesis of many pyrazole derivatives and represents an oxidative transformation of a species derived directly from the parent hydrazine.
| Starting Material | Oxidizing Conditions/Reagent | Major Product | Reference |
|---|---|---|---|
| 1,2-Disubstituted Hydrazines | Electrochemical Oxidation | Azo Compounds | researchgate.net |
| Pyrazoline (from hydrazine + α,β-unsaturated ketone) | In situ oxidation (e.g., air, DMSO) | Pyrazole | nih.govorganic-chemistry.org |
| Hydrazine | Illuminated chloroplasts / O₂ | Dinitrogen (N₂) and Water | nih.gov |
| N-Methacryloyl Aldehyde Hydrazone | Photocatalysis (Trifluoromethyl Thianthrenium Triflate) | Trifluoromethylated Pyrazolinone (Oxidative Cyclization) | acs.org |
The reduction of derivatives of this compound is a key transformation. A classic example is the Wolff-Kishner reduction. In this reaction, the parent hydrazine first reacts with a ketone or aldehyde to form a hydrazone intermediate. libretexts.org Subsequent treatment of this hydrazone with a strong base at high temperatures results in the reduction of the carbonyl group to a methylene (B1212753) group, releasing nitrogen gas. libretexts.orgorganic-chemistry.org This two-step sequence, starting from the hydrazine, provides a powerful method for deoxygenating carbonyl compounds under basic conditions.
Another important reductive pathway is the cleavage of the nitrogen-nitrogen bond in the hydrazine moiety or its derivatives to yield the corresponding amines. For instance, substituted hydrazines can be reduced to primary amines using reagents like an aqueous solution of titanium(III) trichloride. rsc.org Applying this to this compound would be expected to produce 1-(4-chlorophenyl)ethanamine. Similarly, hydrazones, formed from the condensation of a hydrazine with a carbonyl compound, can be reduced to form substituted hydrazines. researchgate.net
| Starting Material / Intermediate | Reducing Agent / Conditions | Product Type | Reference |
|---|---|---|---|
| Hydrazone (from Aldehyde/Ketone + Hydrazine) | KOH / Heat (Wolff-Kishner) | Alkane | libretexts.org |
| 4-Chlorophenylhydrazine (B93024) | Titanium(III) Trichloride (TiCl₃) | 4-Chloroaniline (Amine) | rsc.org |
| Nitroarenes | Hydrazine Hydrate / Pd/C | Anilines | organic-chemistry.org |
| (E)-3-(2-(4-chlorophenyl)-2-oxoethylidene)indolin-2-one | Tosylhydrazine / K₂CO₃ | Dispirocyclopentanebisoxindole (Reductive Dimerization) | nih.gov |
Compound Index
| Compound Name |
|---|
| This compound |
| 1-Chloro-2,4-dinitrobenzene |
| 1-(4-Chlorophenyl)ethanamine |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one |
| 4-Chloroaniline |
| 4-Chlorophenylhydrazine |
| (E)-3-(2-(4-chlorophenyl)-2-oxoethylidene)indolin-2-one |
| Ethyl Acetoacetate |
| Hydrazine |
| Hydrazine Hydrate |
| Phenylhydrazine |
| p-Tolylsulfonohydrazide |
| Titanium(III) Trichloride |
| Trifluoromethyl Thianthrenium Triflate |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 1-(1-(4-chlorophenyl)ethyl)hydrazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would provide a complete picture of its atomic arrangement and stereochemistry.
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. sdsu.edu For this compound, a cross-peak would be expected between the methine proton (-CH) and the methyl protons (-CH₃) of the ethyl group, confirming their adjacent positions. Additionally, couplings between the aromatic protons on the 4-chlorophenyl ring would be observed, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduepfl.ch It would definitively link the proton signals of the methyl and methine groups to their corresponding carbon signals in the ¹³C NMR spectrum. The aromatic protons would also be correlated to their respective carbon atoms in the phenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for piecing together the molecular skeleton. sdsu.eduepfl.ch Key HMBC correlations for this compound would include:
Correlations from the methyl protons to the methine carbon and the carbon of the phenyl ring attached to the ethyl group.
Correlations from the methine proton to the methyl carbon and the aromatic carbons at the ipso, ortho, and meta positions of the phenyl ring.
Correlations from the aromatic protons to neighboring and quaternary aromatic carbons.
These 2D NMR techniques, when used in concert, would provide irrefutable evidence for the proposed structure of this compound and allow for the complete and unambiguous assignment of all proton and carbon signals.
The chemical shifts (δ) in ppm and coupling constants (J) in Hz for the protons and carbons in this compound provide valuable information about the electronic environment and spatial arrangement of the atoms. While specific experimental data for this compound is limited, expected values can be inferred from known data for similar structures. rsc.orgchemicalbook.comacs.orgorganicchemistrydata.org
Expected ¹H NMR Chemical Shifts:
Aromatic Protons: The protons on the 4-chlorophenyl ring would appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm) due to the para-substitution pattern.
Methine Proton (-CH): This proton, being attached to a nitrogen and a phenyl group, would likely resonate as a quartet in the region of δ 3.5-4.5 ppm.
Methyl Protons (-CH₃): The methyl protons would appear as a doublet, coupled to the methine proton, in the upfield region of approximately δ 1.3-1.6 ppm.
Hydrazine (B178648) Protons (-NH-NH₂): The chemical shifts of these protons can be highly variable and are often broad. They can exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum.
Expected ¹³C NMR Chemical Shifts:
Aromatic Carbons: The 4-chlorophenyl ring would show four distinct signals. The carbon bearing the chlorine atom would be shifted downfield, and the ipso-carbon attached to the ethyl group would also have a characteristic shift.
Methine Carbon (-CH): This carbon would be expected in the range of δ 50-60 ppm.
Methyl Carbon (-CH₃): The methyl carbon signal would appear at a higher field, typically around δ 15-25 ppm.
The magnitude of the proton-proton coupling constant (³JHH) between the methine and methyl protons would be in the typical range of 6-8 Hz. Analysis of through-space interactions using NOESY (Nuclear Overhauser Effect Spectroscopy) could provide further insights into the preferred conformation of the molecule.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic (ortho to Cl) | 7.2-7.4 | Doublet | ~8-9 |
| Aromatic (meta to Cl) | 7.1-7.3 | Doublet | ~8-9 |
| Methine (-CH) | 3.5-4.5 | Quartet | ~6-8 |
| Methyl (-CH₃) | 1.3-1.6 | Doublet | ~6-8 |
| Hydrazine (-NH-NH₂) | Variable | Broad Singlets | - |
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aromatic (C-Cl) | 130-135 |
| Aromatic (C-H) | 128-130 |
| Aromatic (ipso-C) | 140-145 |
| Methine (-CH) | 50-60 |
| Methyl (-CH₃) | 15-25 |
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes. epequip.comyoutube.com
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. nih.govnist.govscispace.com
Expected FT-IR Absorption Bands:
N-H Stretching: The hydrazine moiety would show characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. The primary amine (-NH₂) may show two bands (asymmetric and symmetric stretching), while the secondary amine (-NH) would show a single band.
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.
N-H Bending: The N-H bending vibrations of the hydrazine group are expected in the region of 1590-1650 cm⁻¹.
C=C Stretching: The aromatic ring C=C stretching vibrations would result in several bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration would likely appear in the 1250-1350 cm⁻¹ range.
C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong band in the region of 1000-1100 cm⁻¹, characteristic of a chloro-aromatic compound.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H Stretch (Hydrazine) | 3200-3400 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| N-H Bend (Hydrazine) | 1590-1650 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch | 1250-1350 |
| C-Cl Stretch | 1000-1100 |
Raman spectroscopy provides complementary information to FT-IR. youtube.comnih.govscispace.com While N-H and O-H bonds often give weak Raman signals, the symmetrical vibrations of the aromatic ring and the C-Cl bond are typically strong. The Raman spectrum would be particularly useful for confirming the presence of the 4-chlorophenyl group through its characteristic ring breathing modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. nist.govresearchgate.netrsc.orgmu-varna.bg The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions of the aromatic ring. The presence of the chlorine atom and the hydrazine group as auxochromes would influence the position and intensity of these absorption maxima (λ_max).
Typically, substituted benzene (B151609) rings exhibit a primary absorption band (E-band) around 200-210 nm and a secondary, fine-structured band (B-band) around 250-280 nm. For 4-chlorophenyl derivatives, the B-band is often observed around 260-280 nm. The hydrazine moiety itself has weak n → σ* transitions at higher wavelengths, which may be masked by the stronger aromatic absorptions. The exact λ_max would depend on the solvent used due to solvatochromic effects. researchgate.net
| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |
| π → π* (E-band) | ~200-220 | 4-Chlorophenyl ring |
| π → π* (B-band) | ~260-280 | 4-Chlorophenyl ring |
| n → σ* | >200 | Hydrazine moiety |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of synthetic compounds, providing a highly accurate mass measurement of the parent ion, which can affirm its elemental composition. For this compound, the molecular formula is C₈H₁₁ClN₂. The theoretical monoisotopic mass of the neutral molecule is 170.06108 Da uni.lu. In typical electrospray ionization (ESI) conditions, the compound is expected to be observed primarily as its protonated form, [M+H]⁺.
The precise mass of the protonated molecule allows for the unambiguous determination of its elemental formula, distinguishing it from other potential isobaric compounds. Predicted m/z values for various adducts of this compound that could be observed in HRMS are detailed below.
Interactive Table: Predicted HRMS Adducts for C₈H₁₁ClN₂ Click on the headers to sort the data.
| Adduct Formula | Adduct Name | Predicted m/z |
| [M+H]⁺ | Protonated Molecule | 171.06836 |
| [M+Na]⁺ | Sodium Adduct | 193.05030 |
| [M+K]⁺ | Potassium Adduct | 209.02424 |
| [M+NH₄]⁺ | Ammonium Adduct | 188.09490 |
| [M-H]⁻ | Deprotonated Molecule | 169.05380 |
| Data sourced from predicted values. uni.lu |
Elucidation of the fragmentation pathway via tandem mass spectrometry (MS/MS) provides further structural confirmation. While a specific experimental spectrum for this compound is not detailed in the surveyed literature, its fragmentation pattern can be predicted based on established chemical principles. The structure contains a hydrazine moiety, a chloro-substituted aromatic ring, and an ethyl linker, all of which influence how the molecule fragments upon collision-induced dissociation.
Key expected fragmentation mechanisms include:
Alpha-Cleavage: This is a dominant fragmentation pathway for amines and related compounds. libretexts.orgmiamioh.edu Cleavage of the C-C bond adjacent to the hydrazine group (alpha to the nitrogen) would be a likely event.
Benzylic Cleavage: The bond between the ethyl group and the hydrazine moiety is benzylic. Cleavage at this position is favorable due to the resonance stabilization of the resulting 1-(4-chlorophenyl)ethyl cation.
Loss of Hydrazine-related Moieties: The loss of the terminal amino group (-NH₂) or the entire hydrazine group (-N₂H₃) can be expected.
A plausible primary fragmentation step would be the cleavage of the C-N bond, leading to the formation of the stable 1-(4-chlorophenyl)ethyl cation.
Interactive Table: Plausible Major Fragment Ions in ESI-MS/MS Explore the potential fragments of the parent ion.
| Parent Ion (m/z) | Fragment Ion Formula | Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |
| 171.06836 | [C₈H₁₀Cl]⁺ | 139.0495 | N₂H₃ | Cleavage of the C-N bond |
| 171.06836 | [C₈H₁₁ClN]⁺ | 154.0631 | NH | Cleavage within the hydrazine group |
| 139.0495 | [C₆H₄Cl]⁺ | 111.0029 | C₂H₅ | Loss of ethyl group from benzylic cation |
This predictive analysis, based on the fundamental principles of mass spectrometry, outlines the expected behavior of this compound under HRMS analysis, serving as a guide for its identification and characterization.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been publicly reported. Therefore, a definitive analysis of its solid-state architecture is not possible. However, based on the functional groups present in the molecule, a predictive analysis of its likely crystal packing and intermolecular interactions can be made by drawing parallels with structurally related compounds found in crystallographic databases. researchgate.netresearchgate.net
The molecule possesses several key features that will dictate its supramolecular assembly: a hydrogen-bond-donating and -accepting hydrazine group, a 4-chlorophenyl ring capable of π-π and halogen interactions, and a chiral center which means the compound can crystallize as a racemate or as resolved enantiomers, influencing the resulting crystal symmetry.
In the absence of a determined crystal structure, the following intermolecular interactions are anticipated to be the primary forces governing the crystal packing of this compound.
Hydrogen Bonding: The hydrazine moiety (-NH-NH₂) is a potent hydrogen bonding unit, featuring two donor sites (the H atoms on the nitrogens) and two acceptor sites (the lone pairs on the nitrogen atoms). It is highly probable that the crystal structure would be dominated by a network of intermolecular N-H···N hydrogen bonds. These interactions typically lead to the formation of robust and predictable supramolecular motifs, such as centrosymmetric dimers or extended one-dimensional chains, which are commonly observed in the crystal structures of hydrazine derivatives and other compounds with N-H groups. researchgate.net
π-π Stacking: The presence of the 4-chlorophenyl ring makes π-π stacking interactions a likely and significant feature of the crystal packing. researchgate.net Aromatic rings in crystal structures tend to arrange themselves to maximize attractive electrostatic and van der Waals forces. This typically results in either offset face-to-face or edge-to-face (T-shaped) stacking configurations. researchgate.netrsc.org These interactions would likely organize the molecules into columns or layers, contributing significantly to the thermodynamic stability of the crystal lattice.
Theoretical and Computational Chemistry Studies of 1 1 4 Chlorophenyl Ethyl Hydrazine and Its Derivatives
Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Properties
Without dedicated research, there is no published data on the optimized molecular geometry or the electronic properties of 1-(1-(4-Chlorophenyl)ethyl)hydrazine.
Density Functional Theory (DFT) for Ground State Properties
No specific DFT studies on this compound are available in the searched scientific literature.
Ab Initio Methods for High-Level Calculations
There are no published high-level ab initio calculations for this compound.
Analysis of Electronic Structure and Reactivity Descriptors
A detailed analysis of the electronic structure and reactivity descriptors for this compound is not available.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energies)
The HOMO-LUMO energies and the corresponding energy gap for this compound have not been reported in the available literature.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
No MEP maps for this compound have been published, which would otherwise indicate the electrophilic and nucleophilic sites.
Global and Local Reactivity Indices (e.g., Hardness, Electrophilicity)
Global and local reactivity descriptors, derived from conceptual DFT, are crucial for understanding a molecule's reactivity and stability. nih.gov Parameters such as chemical potential, hardness, and electrophilicity, which are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the reactive sites of a molecule. nih.govmdpi.com While the methodologies for these calculations are well-established, specific data for the global and local reactivity indices of this compound are not available in published research.
Prediction and Correlation of Spectroscopic Properties with Experimental Data
Computational spectroscopy is a vital field for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions. mdpi.com
Conformational Analysis and Potential Energy Surface (PES) Scans
Understanding the conformational flexibility of a molecule is key to determining its most stable three-dimensional structure and its biological or chemical activity. Potential Energy Surface (PES) scans are performed computationally to explore the energy changes associated with bond rotations and to identify low-energy conformers. For flexible molecules like this compound, which has several rotatable bonds, such an analysis would be critical. This area, however, remains unexplored for this compound in the scientific literature.
Non-Linear Optical (NLO) Property Predictions
Molecules with specific electronic characteristics, often involving donor-acceptor groups and π-conjugated systems, can exhibit significant non-linear optical (NLO) properties, making them useful for applications in photonics and optoelectronics. Computational methods are widely used to predict NLO properties like the first hyperpolarizability (β). Many hydrazone derivatives have been investigated for their NLO potential due to their inherent charge-transfer capabilities. academie-sciences.fr Nevertheless, a computational assessment of the NLO properties of this compound has not been conducted.
Stereochemistry and Advanced Structural Aspects of 1 1 4 Chlorophenyl Ethyl Hydrazine
Chirality and Enantiomeric Purity in 1-(1-(4-Chlorophenyl)ethyl)hydrazine
The structure of this compound contains a stereocenter at the carbon atom bonded to the 4-chlorophenyl group, the methyl group, the hydrogen atom, and the hydrazine (B178648) moiety. uni.lu This tetrahedral chiral center means that the compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-1-(1-(4-chlorophenyl)ethyl)hydrazine and (S)-1-(1-(4-chlorophenyl)ethyl)hydrazine.
The biological and chemical properties of these enantiomers can differ significantly. While specific studies on the enantiomeric resolution of this compound are not prevalent in the reviewed literature, the resolution of the closely related precursor, (R,S)-1-(4-chlorophenyl)ethylamine, has been successfully accomplished. nih.gov Enzymatic kinetic resolution using lipase (B570770) from Candida antarctica (Novozym 435) has been employed for the enantioselective amidation of the racemic amine, yielding the (S)-enantiomer with high enantiomeric excess. nih.gov This demonstrates that chiral separation of the parent amine is feasible, and by extension, the synthesis of enantiomerically pure forms of this compound is achievable.
The determination of enantiomeric purity is crucial and is typically achieved using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. For instance, the enantiomers of related propranolol (B1214883) derivatives have been successfully separated and their purity determined using chiral HPLC. mdpi.com
Table 6.1.1: Methods for Chiral Analysis and Separation
| Method | Description | Applicability to this compound |
|---|---|---|
| Chiral HPLC | Separation of enantiomers on a column containing a chiral stationary phase. | Highly applicable for determining enantiomeric excess and for preparative separation of the (R) and (S) enantiomers. |
| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemic mixture. | A proven method for the precursor, suggesting feasibility for the hydrazine derivative or its precursors. nih.gov |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes that exhibit different NMR chemical shifts, allowing for quantification of enantiomers. | Potentially applicable for determining enantiomeric purity. |
Diastereomerism and E/Z Isomerism in Hydrazone and Azine Derivatives
When this compound reacts with carbonyl compounds, it forms hydrazones. If the carbonyl compound is also chiral, a pair of diastereomers can be formed. More commonly, the formation of hydrazones and azines from achiral ketones or aldehydes introduces a C=N double bond, which can lead to geometric isomerism.
The C=N double bond in hydrazones restricts rotation, giving rise to E (entgegen) and Z (zusammen) isomers. libretexts.org The assignment of E and Z is based on the Cahn-Ingold-Prelog priority rules for the substituents on the nitrogen and carbon atoms of the imine functionality. chemguide.co.uk
For a hydrazone formed from this compound and an aldehyde (R-CHO), the two possible isomers would be:
Figure 6.2.1: E and Z isomers of a hydrazone derivative of this compound.
The stability and interconversion of these isomers are influenced by steric and electronic factors. In acylhydrazones, for instance, the Z-isomer can be stabilized by intramolecular hydrogen bonding. nih.gov The E/Z isomerization can often be induced photochemically or thermally. nih.gov
Azines, which are formed by the reaction of hydrazine with two equivalents of a carbonyl compound, can also exhibit E/Z isomerism at both C=N double bonds, leading to the possibility of (E,E), (E,Z), and (Z,Z) diastereomers.
Table 6.2.1: Isomerism in Derivatives of this compound
| Derivative Type | Type of Isomerism | Influencing Factors |
|---|---|---|
| Hydrazone | E/Z Isomerism | Steric hindrance, intramolecular hydrogen bonding, solvent polarity. nih.gov |
| Azine | Diastereomerism (E,E), (E,Z), (Z,Z) | Reaction conditions, nature of the carbonyl compound. |
| Diastereomers | Formed with chiral reactants | The inherent chirality of both the hydrazine and the reacting carbonyl compound. |
Conformational Dynamics and Energetic Landscapes of the Hydrazine Moiety
The lone pair of electrons on each nitrogen atom of the hydrazine moiety also plays a significant role in determining the conformational preferences. The relative orientation of these lone pairs can be syn or anti, leading to different energetic states.
Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface and identifying the most stable conformers. For related hydrazone structures, DFT calculations have been used to determine the relative energies of different isomers and transition states for their interconversion. mdpi.com
Table 6.3.1: Key Rotatable Bonds and Potential Conformations
| Rotatable Bond | Description of Motion | Likely Preferred Conformation |
|---|---|---|
| C(phenyl)-C(ethyl) | Rotation of the 4-chlorophenyl ring. | Low barrier to rotation. |
| C(ethyl)-C(methyl) | Rotation of the methyl group. | Staggered conformations are favored. |
| C(ethyl)-N(hydrazine) | Rotation around the bond connecting the chiral center to the hydrazine. | Staggered conformations minimizing steric clash between the phenyl group and the terminal NH2. |
| N-N | Rotation around the hydrazine bond. | The energetic barrier is relatively low, with gauche and anti conformations being close in energy. |
Intramolecular Interactions and their Influence on Structure
Intramolecular interactions, particularly hydrogen bonds, can have a profound effect on the conformation and stability of this compound and its derivatives. The hydrazine moiety contains both hydrogen bond donors (the N-H groups) and acceptors (the nitrogen lone pairs).
One potential intramolecular interaction is a hydrogen bond between one of the N-H protons and the chlorine atom on the phenyl ring (N-H···Cl). While generally weak, such interactions can influence the preferred orientation of the chlorophenyl group relative to the hydrazine.
Another possibility is an N-H···π interaction, where a hydrogen atom from the hydrazine group interacts with the electron cloud of the 4-chlorophenyl ring. Such interactions have been observed to stabilize specific conformations in related phenylethylamine derivatives.
In hydrazone derivatives, intramolecular hydrogen bonds are more common and can significantly influence the E/Z isomerism. For example, in acylhydrazones, an N-H···O=C hydrogen bond can lock the molecule in the Z configuration. nih.gov Similarly, in certain quinazoline (B50416) derivatives, intramolecular N-H···F hydrogen bonds have been characterized, though in some cases they can be repulsive due to steric constraints. nih.gov
The crystal structure of related benzylidenehydrazine (B8809509) derivatives reveals the presence of intramolecular N-H···N contacts, which contribute to the planarity of the molecule. nih.gov
Table 6.4.1: Potential Intramolecular Interactions
| Interaction Type | Description | Potential Impact on Structure |
|---|---|---|
| N-H···Cl | Hydrogen bond between a hydrazine N-H and the chlorine atom. | May influence the rotational position of the 4-chlorophenyl group. |
| N-H···π | Interaction between a hydrazine N-H and the aromatic ring. | Can stabilize a folded conformation. |
| N-H···N (in derivatives) | Intramolecular hydrogen bond in hydrazone or azine derivatives. | Can enforce planarity and favor a specific geometric isomer. nih.gov |
Applications in Synthetic Chemistry and Materials Science Non Clinical
1-(1-(4-Chlorophenyl)ethyl)hydrazine as a Key Synthetic Building Block in Multistep Organic Synthesis
This compound serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds, most notably pyrazoles and their derivatives. The presence of the hydrazine (B178648) functional group allows for facile condensation reactions with 1,3-dicarbonyl compounds, a classic method known as the Knorr pyrazole (B372694) synthesis, to construct the pyrazole ring.
The general reaction involves the condensation of the hydrazine with a β-diketone, β-ketoester, or other related species to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazole product. The substitution pattern on the resulting pyrazole can be readily controlled by the choice of the dicarbonyl compound.
A significant application of this chemistry is in the synthesis of complex fused heterocyclic systems. For instance, while not directly using this compound, a closely related precursor, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, is utilized in the three-component reaction with an aldehyde and malononitrile to synthesize N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. This highlights the utility of the 1-(4-chlorophenyl)hydrazine scaffold in constructing medicinally relevant and structurally diverse heterocyclic frameworks.
Table 1: Examples of Heterocyclic Scaffolds Potentially Synthesized from this compound
| Reactant | Resulting Heterocycle | Potential Applications |
| Acetylacetone | 1-(1-(4-Chlorophenyl)ethyl)-3,5-dimethyl-1H-pyrazole | Organic synthesis intermediate |
| Ethyl acetoacetate | 1-(1-(4-Chlorophenyl)ethyl)-3-methyl-1H-pyrazol-5(4H)-one | Precursor for pharmaceuticals and dyes |
| Malononitrile and an aldehyde | Substituted pyrano[2,3-c]pyrazoles | Kinase inhibitors, anticancer agents |
Role as a Precursor for the Synthesis of Ligands in Coordination Chemistry
Hydrazine derivatives are well-established precursors for the synthesis of a wide array of ligands used in coordination chemistry. The nitrogen atoms of the hydrazine moiety can be readily functionalized to create polydentate ligands capable of chelating to metal ions. By reacting this compound with various carbonyl-containing compounds, a diverse library of hydrazone ligands can be prepared.
These hydrazone ligands, possessing both nitrogen and potentially other donor atoms (such as oxygen or sulfur from the carbonyl precursor), can form stable coordination complexes with a variety of transition metals. The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on both the hydrazine and the carbonyl components. The 4-chlorophenyl group on the parent hydrazine can influence the electronic properties of the final ligand and its metal complex.
While specific coordination complexes derived directly from this compound are not extensively reported in the literature, the general synthetic accessibility of hydrazone ligands suggests its potential in this area.
Table 2: Potential Hydrazone Ligands Derived from this compound
| Carbonyl Precursor | Ligand Structure | Potential Coordination Sites |
| Salicylaldehyde | N, N, O | |
| 2-Acetylpyridine | N, N, N | |
| 2-Pyridinecarboxaldehyde | N, N, N |
Potential in Organic Electronics and Photovoltaic Materials Based on Hydrazine Scaffolds
Hydrazine derivatives have emerged as a promising class of materials for applications in organic electronics and photovoltaics. Their electron-rich nature and tunable electronic properties make them suitable for use as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
The incorporation of hydrazine-based scaffolds into conjugated organic molecules can influence their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection, transport, and harvesting in electronic devices. The 4-chlorophenyl group in this compound can impart specific electronic characteristics to materials derived from it.
Although direct applications of this compound in this field are yet to be extensively explored, the broader research on hydrazine derivatives suggests its potential as a building block for novel organic electronic materials. Theoretical and experimental studies on related hydrazine-containing systems provide a foundation for designing and synthesizing new materials with tailored optoelectronic properties.
Utilization in the Development of Chemical Probes and Reagents
The reactivity of the hydrazine moiety makes it a useful functional group for the development of chemical probes and analytical reagents. Hydrazines can react selectively with aldehydes and ketones, a property that can be exploited for the detection and quantification of these important analytes.
Furthermore, hydrazine derivatives have been investigated as corrosion inhibitors for various metals and alloys. The nitrogen atoms in the hydrazine group can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. The specific structure of this compound, with its aromatic ring and alkyl chain, could offer favorable adsorption characteristics.
While the direct application of this compound as a chemical probe or corrosion inhibitor is not yet established, the known reactivity and properties of the hydrazine functional group suggest that it could be a valuable component in the design of such chemical tools. Further research in this area could lead to the development of novel and effective probes and reagents based on this versatile compound.
Future Research Directions and Unexplored Avenues for 1 1 4 Chlorophenyl Ethyl Hydrazine
Development of Asymmetric Synthesis Routes to Enantiopure 1-(1-(4-Chlorophenyl)ethyl)hydrazine
The presence of a stereocenter in this compound means it can exist as two enantiomers. Enantioselective synthesis, which favors the formation of a specific enantiomer, is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological activities. wikipedia.org While general methods for the asymmetric synthesis of chiral hydrazines are known, specific, highly efficient routes to enantiopure this compound remain an area ripe for exploration.
Future research could focus on the development of catalytic asymmetric methods. This could involve the use of chiral catalysts, such as those derived from transition metals (e.g., palladium, nickel, iridium) complexed with chiral ligands, to direct the stereochemical outcome of the reaction. researchgate.netresearchgate.net For instance, the asymmetric hydrogenation of the corresponding hydrazone, 1-(4-chlorophenyl)ethanone hydrazone, using a chiral catalyst is a promising approach. orgsyn.org Research into novel chiral phosphoric acid catalysts, which have shown success in the atroposelective synthesis of other N-aryl heterocycles, could also be adapted for this purpose. nih.govnih.gov
Biocatalysis, employing enzymes like ketoreductases (KREDs), presents another green and highly selective alternative. rsc.org KREDs have been successfully used for the asymmetric reduction of various ketones to produce chiral alcohols with high enantiomeric excess. rsc.org Investigating the enzymatic reduction of a suitable precursor to this compound could lead to a highly efficient and environmentally friendly synthesis.
A key aspect of this research will be the development of analytical methods to accurately determine the enantiomeric excess of the product. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.
Table 1: Potential Asymmetric Synthesis Strategies
| Strategy | Catalyst/Reagent Type | Potential Precursor | Key Advantage |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Transition Metal Complex (e.g., Ni, Pd, Ir) | 1-(4-Chlorophenyl)ethanone hydrazone | High efficiency and selectivity |
| Asymmetric Addition | Organocatalysts (e.g., Chiral Phosphoric Acids) | Derivatives of 1-(4-chlorophenyl)ethanone | Metal-free, potentially milder conditions |
Exploration of Novel Reaction Pathways and Cascade Reactions
The hydrazine (B178648) moiety in this compound is a versatile functional group that can participate in a wide array of chemical transformations. Future research should aim to explore novel reaction pathways that utilize this reactivity to construct complex molecular architectures.
One promising area is the development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation. researchgate.net This approach is highly atom- and step-economical. For instance, this compound could serve as a key building block in multicomponent reactions to generate diverse heterocyclic libraries. nsf.govnih.gov Research could focus on designing cascade sequences that involve, for example, an initial condensation of the hydrazine with a carbonyl compound, followed by an intramolecular cyclization or a subsequent intermolecular reaction.
The development of novel C-H functionalization reactions involving this compound is another exciting prospect. Directing group strategies could be employed to selectively activate and functionalize specific C-H bonds in the molecule, enabling the introduction of new substituents and the construction of more complex derivatives.
Furthermore, exploring the reactivity of this hydrazine in photoredox catalysis could unlock new reaction pathways that are not accessible under thermal conditions. Visible-light-mediated reactions often proceed under mild conditions and can offer unique selectivity.
Advanced In Silico Screening for Structure-Property Relationships and Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and potential applications of molecules, thereby guiding and accelerating experimental research. For this compound and its derivatives, in silico methods can be employed to establish robust structure-property relationships.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physicochemical properties such as solubility, boiling point, and lipophilicity, as well as potential biological activities. dtic.milresearchgate.net These models are built by correlating the structural features of a series of compounds with their experimentally determined properties.
Molecular docking studies can be used to predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. researchgate.netnih.govnih.gov This can help in identifying potential therapeutic applications and in designing new analogs with improved potency and selectivity. For instance, various hydrazine derivatives have been investigated as potential inhibitors of enzymes like monoamine oxidase and as antimicrobial agents. mdpi.com In silico screening could efficiently evaluate a virtual library of derivatives of this compound for similar activities.
Predictive modeling can also be used to understand the reaction mechanisms and to predict the outcomes of chemical reactions. Density Functional Theory (DFT) calculations can provide insights into transition state energies and reaction pathways, aiding in the optimization of reaction conditions for the synthesis and functionalization of the target compound. mdpi.com
Table 2: In Silico Approaches and Their Applications
| In Silico Method | Application for this compound | Potential Outcome |
|---|---|---|
| QSAR/QSPR | Prediction of physicochemical and biological properties | Guidance for synthesis of derivatives with desired properties |
| Molecular Docking | Virtual screening against biological targets | Identification of potential therapeutic applications |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of hydrazine derivatives can sometimes involve hazardous reagents or intermediates and require precise control over reaction parameters. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, and process control. rsc.orgnih.gov
A patent has been filed for the continuous flow synthesis of 4-chlorophenylhydrazine (B93024) salt, a key precursor to the title compound, highlighting the industrial interest in this technology. wipo.intgoogle.com This process integrates diazotization, reduction, and salt formation into a single, continuous operation, significantly reducing reaction times and improving safety and product purity. wipo.intgoogle.com Future research should focus on adapting and extending this flow chemistry approach to the synthesis of this compound itself. This would involve the development of a continuous process for the reaction of 4-chlorophenylhydrazine with a suitable ethylating agent within a flow reactor.
Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives. These automated systems can systematically vary parameters such as temperature, residence time, and reagent stoichiometry to quickly identify optimal conditions. This approach would be particularly valuable for exploring the novel reaction pathways and for the synthesis of a diverse set of analogs for in silico and experimental screening. The combination of flow chemistry and automation represents a powerful strategy for accelerating the research and development of this compound and its derivatives.
Q & A
Q. What are the established synthetic routes for 1-(1-(4-Chlorophenyl)ethyl)hydrazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via condensation of p-chloroacetophenone with carbohydrazide under solvent-free conditions at 373 K for 3 hours . Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 373 K | Higher temperatures reduce side reactions |
| Solvent | Solvent-free | Minimizes byproduct formation |
| Reaction Time | 3 hours | Ensures complete conversion |
| Post-synthesis purification involves recrystallization from ethanol. Yield and purity are confirmed via elemental analysis (C: 47.63%, H: 4.75%, N: 24.64%) and TLC monitoring . |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : Assigns proton environments (e.g., hydrazine NH at δ 8.5–9.5 ppm) .
- IR Spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .
- X-ray Crystallography : Resolves molecular geometry (monoclinic P21/c space group, a = 14.6429 Å, b = 9.6041 Å, c = 7.4327 Å) .
- Mass Spectrometry : Confirms molecular ion peaks (m/z 226.67 for [M+H]⁺) .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer : While direct stability data is limited, analogous hydrazines degrade via oxidation or hydrolysis. Recommendations include:
- Storage : Under inert gas (N₂/Ar) at –20°C in amber glass vials .
- Handling : Avoid prolonged exposure to moisture or light. Purity should be verified via HPLC before critical experiments .
Advanced Research Questions
Q. How does the electronic nature of the 4-chlorophenyl group influence the reactivity of this hydrazine in condensation reactions?
- Methodological Answer : The electron-withdrawing Cl substituent enhances electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack by hydrazines. Computational studies (e.g., DFT) can quantify this effect by analyzing LUMO localization on the carbonyl carbon. Experimental validation involves comparing reaction rates with non-chlorinated analogs .
Q. What strategies resolve contradictions in biological activity data between similar hydrazine derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory activity often arise from:
- Structural variations : Substituent position (e.g., 2,4-dichloro vs. 4-chloro) alters steric/electronic profiles .
- Assay conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth at 37°C) .
- Data normalization : Express activity relative to positive controls (e.g., ciprofloxacin for antimicrobial assays) .
Q. Can computational modeling predict the binding affinity of this compound to biological targets like monoamine oxidase (MAO)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with MAO-B’s FAD-binding site. Key steps:
Protein Preparation : Retrieve MAO-B structure (PDB: 2V5Z), remove water, add hydrogens.
Ligand Parameterization : Generate force field parameters for the hydrazine derivative.
Docking : Score binding energies (ΔG < –8 kcal/mol suggests strong affinity).
Validate predictions with in vitro enzyme inhibition assays .
Q. What analytical approaches reconcile discrepancies in purity assessments between HPLC and NMR?
- Methodological Answer : Discrepancies arise from:
- HPLC limitations : Co-elution of impurities with similar retention times.
- NMR sensitivity : Low-concentration impurities may not detect.
Resolution : - Use orthogonal methods (e.g., LC-MS for mass confirmation).
- Spike samples with authentic standards to identify hidden peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
